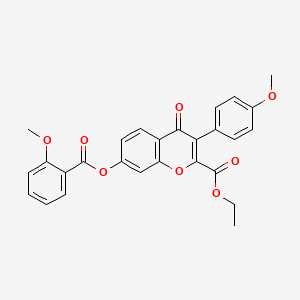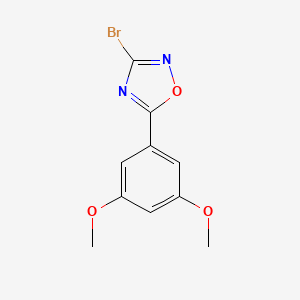
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine, a widely used anesthetic drug. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the synthesis of new compounds related to pyrrolidine derivatives for their potential anticonvulsant activities. A study by Kamiński et al. (2015) synthesized and evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, for their anticonvulsant activity in animal models of epilepsy. The study found that several derivatives exhibited activity in maximal electroshock (MES) seizure models, particularly the 3-(trifluoromethyl)anilide derivatives, highlighting the importance of the pyrrolidine core for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).
Antimalarial Activity
Pandey et al. (2016) investigated a new series of pyrrolidine-acridine hybrids in combination with artemisinin derivatives for their antimalarial effects. The study synthesized and evaluated the compounds for their antimalarial and cytotoxic effects, finding that certain hybrids, particularly 6-Chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine, showed potent antimalarial activity in a rodent malaria model. This suggests the potential of pyrrolidine derivatives in developing new artemisinin-based combination therapies for malaria (Pandey et al., 2016).
Metabolic and Excretory Studies
Tang et al. (2002) conducted a study on the metabolism and excretion of a potent agonist of the human beta3-adrenergic receptor in rats. The study identified several metabolites in rat bile following administration of the compound, including derivatives resulting from N-dealkylation and the formation of conjugated metabolites. This research provides insights into the metabolic pathways and potential pharmacokinetic behavior of compounds related to pyrrolidine derivatives (Tang et al., 2002).
Pyrrolidine as a Versatile Scaffold in Drug Discovery
Li Petri et al. (2021) reviewed the use of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry for developing treatments for human diseases. The review highlighted the versatility of the pyrrolidine scaffold in exploring pharmacophore space, contributing to the stereochemistry of molecules, and providing increased three-dimensional coverage. This underscores the importance of pyrrolidine derivatives in the design of bioactive compounds with target selectivity (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLFQEVGXGPFFV-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

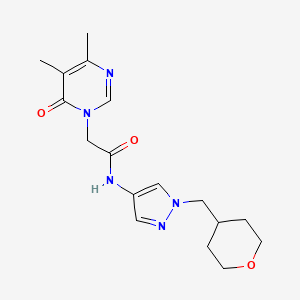
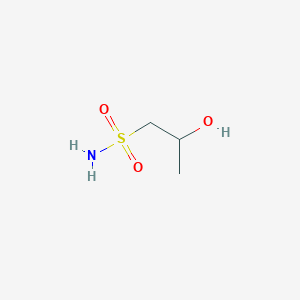

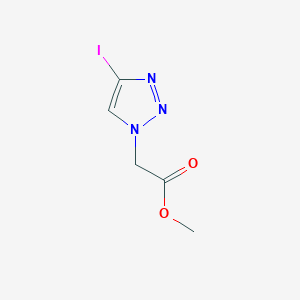

![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)
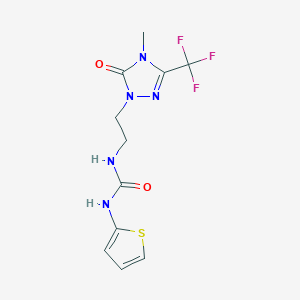
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
